

## Nazartinib discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nazartinib |           |
| Cat. No.:            | B611988    | Get Quote |

An In-depth Technical Guide to the Discovery and Development of **Nazartinib** (EGF816)

### Introduction

**Nazartinib**, also known as EGF816, is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to address the significant clinical challenge of acquired resistance to first and second-generation EGFR-TKIs in patients with non-small cell lung cancer (NSCLC). Specifically, **Nazartinib** is a covalent, irreversible, and mutant-selective inhibitor designed to target both the initial EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the predominant resistance mutation, T790M, while exhibiting lower activity against wild-type (WT) EGFR to minimize toxicity.[1][2]

## **Discovery and Rationale**

The development of targeted therapies for NSCLC revolutionized treatment for patients with specific oncogenic driver mutations. First-generation EGFR-TKIs like erlotinib and gefitinib showed significant efficacy in patients with EGFR-activating mutations.[3] However, the majority of these patients eventually develop resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene accounting for approximately 50-60% of cases of acquired resistance.[3][4] This mutation increases the ATP-binding affinity of the EGFR kinase domain, reducing the efficacy of reversible inhibitors.

This created a clear unmet need for a new class of inhibitors that could effectively target the T790M mutant receptor. The discovery program for **Nazartinib**, initiated by Novartis, focused on identifying a compound with the following key characteristics:



- Irreversible Binding: To covalently bind to a cysteine residue (C797) in the ATP-binding pocket of EGFR, providing sustained inhibition.
- Mutant Selectivity: To potently inhibit EGFR harboring activating mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation.
- Wild-Type Sparing: To have significantly less activity against WT-EGFR, thereby reducing mechanism-based toxicities such as skin rash and diarrhea.[1]

**Nazartinib** (EGF816) emerged from these efforts as a promising clinical candidate with favorable physicochemical properties and oral bioavailability.[2]

#### **Mechanism of Action**

**Nazartinib** functions by covalently and irreversibly binding to the ATP-binding site of mutant EGFR.[1] This action blocks the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling pathways responsible for cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[5][6] Its selectivity for mutant forms of EGFR, including the double mutant (e.g., L858R/T790M), over the wild-type receptor is a hallmark of its design and is crucial for its therapeutic window.[1][2]





Click to download full resolution via product page

Caption: EGFR signaling pathway and the inhibitory action of Nazartinib.



# Preclinical Development In Vitro Studies

**Nazartinib** demonstrated potent and selective inhibitory activity against clinically relevant EGFR mutations in both enzymatic and cellular assays. It showed nanomolar potency against activating mutations (L858R, ex19del) and the T790M resistance mutation, with a significant selectivity margin over wild-type EGFR.[2]

| Assay Type            | Target / Cell<br>Line | Mutation<br>Status | Potency<br>Metric | Value  | Reference |
|-----------------------|-----------------------|--------------------|-------------------|--------|-----------|
| Enzymatic<br>Assay    | Recombinant<br>EGFR   | L858R/T790<br>M    | Ki                | 31 nM  | [7]       |
| Recombinant<br>EGFR   | L858R/T790<br>M       | Kinact             | 0.222 min-1       | [7]    |           |
| pEGFR<br>Inhibition   | H1975 Cells           | L858R/T790<br>M    | EC50              | 3 nM   | [2][7]    |
| H3255 Cells           | L858R                 | EC50               | 5 nM              | [2][7] |           |
| HCC827<br>Cells       | ex19del               | EC50               | 1 nM              | [2][7] |           |
| Cell<br>Proliferation | H1975 Cells           | L858R/T790<br>M    | EC50              | 25 nM  | [7]       |
| H3255 Cells           | L858R                 | EC50               | 9 nM              | [7]    |           |
| HCC827<br>Cells       | ex19del               | EC50               | 11 nM             | [7]    |           |

#### **In Vivo Studies**

In preclinical xenograft models using human NSCLC cell lines, orally administered **Nazartinib** demonstrated dose-dependent antitumor activity. Notably, at efficacious doses, it led to significant tumor growth inhibition and even tumor regression in models harboring EGFR mutations, including the T790M double mutant, while being well-tolerated.[2][7]



| Xenograft<br>Model | Mutation Status | Dose (p.o.) | Tumor Growth<br>Inhibition (T/C<br>%) | Reference |
|--------------------|-----------------|-------------|---------------------------------------|-----------|
| H1975              | L858R/T790M     | 10 mg/kg    | 29%                                   | [7]       |
| H1975              | L858R/T790M     | 30 mg/kg    | -61%<br>(Regression)                  | [7]       |
| H1975              | L858R/T790M     | 100 mg/kg   | -80%<br>(Regression)                  | [7]       |
| H3255              | L858R           | 30 mg/kg    | Significant<br>Antitumor Activity     | [7]       |

# Experimental Protocols Cellular Phospho-EGFR (pEGFR) Inhibition Assay

- Cell Culture: Human cancer cell lines (e.g., H1975, H3255, HCC827) are maintained in RPMI media supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[2]
- Seeding: Cells are seeded in 384-well plates and incubated overnight.
- Compound Treatment: Serial dilutions of Nazartinib are added to the cells and incubated for 3 hours.[2]
- Stimulation (for WT EGFR cells): Wild-type cell lines like HaCaT are stimulated with human EGF to induce EGFR phosphorylation.[2]
- Lysis: Cells are lysed using a buffer containing 1% Triton X-100 and protease/phosphatase inhibitors.[2]
- ELISA: Lysates are analyzed by a sandwich ELISA. Plates are coated with an anti-EGFR capture antibody. After adding the lysate, a primary anti-phospho-EGFR (e.g., Y1173) antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]



Detection: A chemiluminescent substrate is added, and the signal is measured to quantify
the levels of phosphorylated EGFR. EC50 values are calculated from the dose-response
curves.[2]

## **Cell Viability Assay**

- Cell Seeding: 500 cells per well are seeded in opaque 384-well plates.[7]
- Compound Addition: Serial dilutions of **Nazartinib** are added to the wells.
- Incubation: Plates are incubated for 3 days to allow for cell proliferation.[7]
- Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[7] EC50 values are determined from the resulting data.

### In Vivo Xenograft Model Protocol

- Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously implanted into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a predetermined size.
- Randomization: Mice are randomized into vehicle control and treatment groups.
- Drug Administration: **Nazartinib** is administered orally (p.o.) once daily at specified doses (e.g., 10, 30, 100 mg/kg).[7]
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Efficacy Calculation: Antitumor efficacy is calculated as the percentage of tumor growth inhibition (T/C %), comparing the change in tumor volume of the treated group (T) to the control group (C).[7]





Click to download full resolution via product page

Caption: A generalized workflow for preclinical drug discovery.

## **Clinical Development**



**Nazartinib** entered clinical trials to evaluate its safety, tolerability, and efficacy in patients with EGFR-mutated NSCLC.

#### Phase I/II Studies

A key multicenter, open-label, Phase 1/2 study (NCT02108964) was initiated to investigate **Nazartinib** in patients with Stage IIIB/IV EGFR-mutant NSCLC.[8][9]

- Phase 1: The dose-escalation phase aimed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). The RP2D was established as 150 mg once daily.[9]
- Phase 2: This phase evaluated the efficacy and safety of first-line Nazartinib at the 150 mg dose in treatment-naive patients.[8]

| Trial ID        | Phase | Patient<br>Population                                     | Dose      | Key<br>Efficacy<br>Outcome              | Key<br>Safety<br>Findings<br>(Any<br>Grade)                                | Reference |
|-----------------|-------|-----------------------------------------------------------|-----------|-----------------------------------------|----------------------------------------------------------------------------|-----------|
| NCT02108<br>964 | 2     | Treatment-<br>Naive<br>EGFR-<br>mutant<br>NSCLC<br>(n=45) | 150 mg QD | ORR:<br>69%Media<br>n PFS: 18<br>months | Diarrhea<br>(47%),<br>Maculopap<br>ular Rash<br>(38%),<br>Pyrexia<br>(29%) | [8]       |

The study demonstrated promising efficacy, including clinically meaningful antitumor activity in the brain, and a manageable safety profile.[8]

## **Combination Therapies**

To address additional mechanisms of resistance, **Nazartinib** has also been investigated in combination with other targeted agents.



- Nazartinib + Capmatinib (cMET inhibitor): A Phase Ib/II study (NCT02335944) explored this
  combination, as MET amplification is a known bypass track for resistance to EGFR inhibitors.
   [10]
- Nazartinib + TNO155 (SHP2 inhibitor): A Phase I trial (NCT03114319) investigated this
  combination to target the SHP2 phosphatase, which plays a role in cell signaling pathways.
   [10]

### **Phase III Development**

A Phase III study (NCT03529084) was planned to compare **Nazartinib** against first-generation TKIs (erlotinib or gefitinib) as a first-line treatment for patients with EGFR-mutated NSCLC. However, this trial was later withdrawn, reflecting a shifting landscape and strategic decisions in the development program.[1][11]

#### **Conclusion and Current Status**

**Nazartinib** was discovered as a potent, irreversible, and mutant-selective third-generation EGFR inhibitor that demonstrated significant promise in preclinical models and early-phase clinical trials for EGFR-mutated NSCLC. It showed robust antitumor activity, particularly in treatment-naive patients, and a manageable safety profile. Despite these positive results, its path to late-stage development was altered, highlighted by the withdrawal of its pivotal Phase III trial. The development of **Nazartinib** provided valuable insights into the treatment of EGFR-driven lung cancer, even as other agents in the same class, such as osimertinib, have become the standard of care. The journey of **Nazartinib** underscores the complexities and competitive nature of oncologic drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Nazartinib | C26H31ClN6O2 | CID 72703790 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]







- 3. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated nonsmall cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Nazartinib discovery and development history].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611988#nazartinib-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com